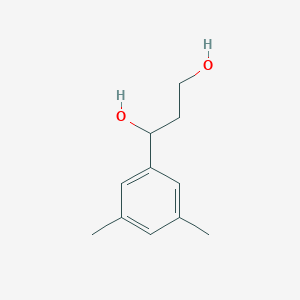
1-(3,5-Dimethylphenyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3,5-dimethylphenyl group and two hydroxyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. Another method includes the reduction of 3,5-dimethylphenylpropanone using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3,5-dimethylphenylpropanone. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-(3,5-Dimethylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
Reduction: Formation of 1-(3,5-dimethylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3,5-Dimethylphenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating biological activity.
相似化合物的比较
1-(3,5-Dimethylphenyl)ethanol: Similar structure but with one hydroxyl group.
1-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with hydroxyl group at a different position.
3,5-Dimethylbenzyl alcohol: Lacks the propane backbone.
Uniqueness: 1-(3,5-Dimethylphenyl)propane-1,3-diol is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11-13H,3-4H2,1-2H3 |
InChI 键 |
IEDYPHVLGZOFOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(CCO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




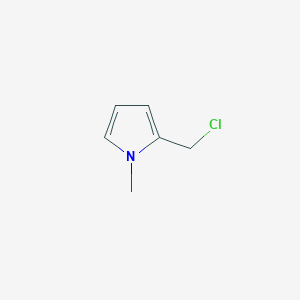
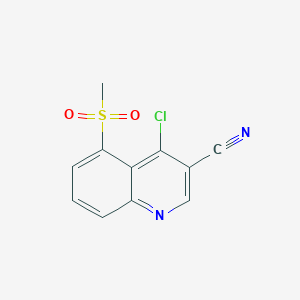
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
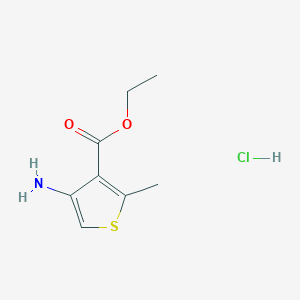

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
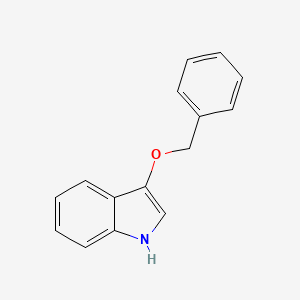
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
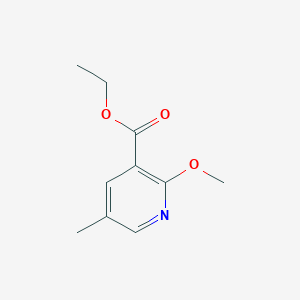
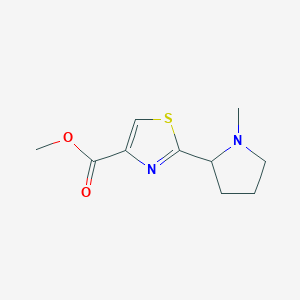
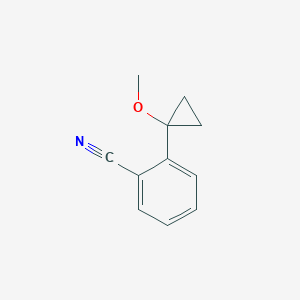
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
